1-Cyclohexyl-2-piperazinone trifluoroacetate is a chemical compound with the molecular formula . It is categorized within the piperazine family, characterized by a cyclohexyl group attached to a piperazinone ring, with a trifluoroacetate group serving as a counterion. This compound is notable for its potential applications in medicinal chemistry and its role in the synthesis of various biologically active molecules.
The compound is classified under piperazines, which are cyclic amines containing two nitrogen atoms in a six-membered ring. Its synthesis typically involves cyclohexylamine and piperazine-2-one, facilitated by trifluoroacetic acid as a catalyst, which provides the trifluoroacetate counterion.
The synthesis of 1-Cyclohexyl-2-piperazinone trifluoroacetate can be achieved through several methods:
1-Cyclohexyl-2-piperazinone trifluoroacetate undergoes various chemical reactions:
The mechanism of action for 1-Cyclohexyl-2-piperazinone trifluoroacetate is primarily linked to its interaction with biological targets such as enzymes or receptors. This interaction may modulate their activities, potentially leading to therapeutic effects against various diseases. The specifics of these interactions depend on the biological context and the particular molecular targets involved.
Relevant data regarding its properties can be found in chemical databases such as PubChem.
1-Cyclohexyl-2-piperazinone trifluoroacetate has several applications in scientific research:
Piperazine ranks among the most privileged heterocyclic scaffolds in modern medicinal chemistry, with structural analysis revealing its presence in ~21% of FDA-approved small-molecule drugs containing saturated 6-membered N-heterocycles [2] [4]. This widespread adoption stems from the scaffold’s unique physicochemical and structural properties: it confers aqueous solubility through its basic nitrogen atoms, enhances bioavailability via conformational flexibility, and serves as a versatile spacer to position pharmacophoric elements for optimal target engagement [2] [8]. The piperazine ring’s protonatable nitrogen (pKa ~9.5) significantly improves membrane permeability in physiological environments, addressing a critical challenge in antimicrobial drug design where cellular penetration dictates efficacy against intracellular pathogens [2] [4].
Table 1: Prevalence of Piperazine in Therapeutic Agents
Therapeutic Area | Representative Drugs | Key Piperazine Role |
---|---|---|
Antimicrobials | (Under development) | Target binding, solubility enhancement |
Anticancer | Palbociclib, Trilaciclib | Kinase hinge-region interaction, solubility |
CNS Therapeutics | Vortioxetine | Multitarget engagement (SERT, 5-HT receptors) |
The structural evolution toward 1-cyclohexyl-2-piperazinone derivatives emerged from targeted efforts to combat drug-resistant tuberculosis. Research identified that 1-(5-isoquinolinesulfonyl)piperazine analogs exhibited potent inhibition of Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo purine biosynthesis pathway [3]. Lead optimization efforts revealed that incorporation of a cyclohexyl moiety at the piperazine N1-position dramatically enhanced whole-cell activity against M. tuberculosis strain H37Rv (MIC90 = 2 μM), whereas unsubstituted piperazine analogs were inactive [3]. This critical structural insight underscored the cyclohexyl group’s role in overcoming bacterial efflux mechanisms and enhancing target binding through hydrophobic interactions within the IMPDH active site [3] [8].
Comprehensive structure-activity relationship (SAR) studies on the 1-cyclohexyl-2-piperazinone scaffold demonstrated its indispensability for selective IMPDH inhibition:
Table 2: Key SAR Findings for Piperazine-Based IMPDH Inhibitors
Structural Modification | IMPDH IC50 (μM) | MIC90 vs. M. tuberculosis (μM) | Effect on Target Engagement |
---|---|---|---|
Unsubstituted piperazine (Reference) | >100 | >100 | No target engagement |
1-Cyclohexyl-2-piperazinone (Core scaffold) | 0.1 ± 0.01 | 2 | High target selectivity |
Replacement with ethylenediamine spacer | 1.5 ± 0.02 | 50 | ~75-fold loss in whole-cell activity |
Methylation at piperazine N3-position | >100 | 100 | Complete loss of activity |
Isoquinoline → Naphthalene substitution | 1.6-3.0 | >100 | Loss of cellular uptake |
X-ray crystallographic analysis of cyclohexyl(4-(isoquinoline-5-ylsulfonyl)piperazin-1-yl)methanone bound to Mycobacterium thermoresistible IMPDH revealed the molecular basis for this SAR [3]:
These structural insights validated the 1-cyclohexyl-2-piperazinone motif as a versatile scaffold for developing novel antimycobacterial agents targeting IMPDH, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains where current therapies show limited efficacy [3].
The strategic incorporation of the cyclohexyl group into the piperazinone scaffold addresses fundamental challenges in antimicrobial drug design—balancing membrane permeability with aqueous solubility. The alicyclic ring significantly modulates physicochemical properties:
Table 3: Physicochemical Properties of 1-Cyclohexyl-2-piperazinone Variants
Compound | Molecular Formula | Molecular Weight | LogP | Rotatable Bonds | Key Property Influence |
---|---|---|---|---|---|
1-Cyclohexyl-2-piperazinone (free base) | C10H18N2O | 182.27 | 1.86 | 1 | Optimal lipophilicity |
Trifluoroacetate salt | C10H18N2O·C2HF3O2 | 296.29 | N/A | 1 | Enhanced crystallinity |
Hydrate form | C10H18N2O·H2O | 200.24 | N/A | 1 | Improved solubility |
The cyclohexyl moiety confers three distinct pharmacological advantages:
The stereochemical considerations, however, present synthetic challenges. While the parent scaffold is typically achiral (as specified in commercial sources: MFCD13193774, MFCD07186364) [1] [9], introduction of substituents at the C3 position creates chiral centers. Recent advances in asymmetric synthesis, particularly catalytic enantioselective α-allylation of piperazin-2-ones, enable access to enantioenriched derivatives for structure-activity studies [8]. This is crucial since over 83% of piperazine-containing drugs feature only N-substitution, leaving substantial unexplored chemical space in C-substituted derivatives [8].
The conversion of 1-cyclohexyl-2-piperazinone to its trifluoroacetate (TFA) salt (CAS# 1154869-43-8) serves multiple pharmaceutical development purposes:
Commercial availability data highlights the predominance of the TFA salt form in discovery research. Suppliers offer the salt at various scales (200 µmol to 10 g), with pricing reflecting purification complexity: $69/200µmol at research scale versus $154/g at gram quantities [1] [9]. The hydrate form (CAS# 1638221-49-4) presents an alternative for specific formulation needs where chloride sensitivity is a concern [9].
Table 4: Available Salt Forms of 1-Cyclohexyl-2-piperazinone
Compound Name | CAS Number | Molecular Weight | Salt/Form | Key Applications |
---|---|---|---|---|
1-Cyclohexyl-2-piperazinone trifluoroacetate | 1154869-43-8 | 296.29 | CF3COOH | Primary form for medicinal chemistry |
1-Cyclohexyl-2-piperazinone (free base) | 99976-73-5 | 182.27 | None | Synthetic intermediate |
1-Cyclohexyl-2-piperazinone hydrate | 1638221-49-4 | 200.24 | H2O | Alternative for aqueous formulations |
The trifluoroacetate salt’s role extends beyond mere solubility enhancement—it influences protein binding interactions through subtle electronic effects. The strong electron-withdrawing nature of the trifluoromethyl group increases the cation’s charge density, potentially strengthening electrostatic interactions with anionic residues in target enzymes like IMPDH [5]. This electronic modulation complements the hydrophobic binding contribution of the cyclohexyl group, creating a balanced molecular profile optimized for antimicrobial target engagement [3] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0